molecular formula C11H8BrCl2NO B1333687 4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole CAS No. 287176-81-2

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

Cat. No. B1333687
CAS RN: 287176-81-2
M. Wt: 320.99 g/mol
InChI Key: DHHBTFDTRDVDID-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole (BMDCPMI) is an important organic compound, which has a wide range of applications in the laboratory and in scientific research. It is a highly effective brominating agent, which has been used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds. BMDCPMI is also used as a reagent in the synthesis of various pharmaceuticals, including anticonvulsants, antibiotics, and anti-inflammatory drugs. In addition, BMDCPMI has been studied for its potential use in the treatment of cancer, with promising results.

Scientific Research Applications

Photothermal Therapy

Photothermal therapy (PTT): is a minimally invasive treatment that uses photothermal agents to convert light into heat, destroying cancer cells. The compound can be engineered to optimize intramolecular charge transfer interactions, enhancing its photothermal conversion efficiency. This makes it a potential candidate for PTT applications, especially in the near-infrared region, which is ideal for deep tissue penetration .

Organic Electronics

In the field of organic electronics , this compound can serve as a radical precursor. By controlling the number and position of donor units, it’s possible to fine-tune the electronic properties of materials for applications such as organic light-emitting diodes (OLEDs) and solar cells. The compound’s ability to facilitate charge transfer interactions is crucial for the development of high-performance organic electronic devices .

Magnetic Materials

The compound’s derivatives can exhibit interesting magnetic behaviors due to their radical nature. They can be used to synthesize materials with specific magnetic properties, such as paramagnetism or antiferromagnetism. These materials have applications in data storage, spintronics, and magnetic resonance imaging (MRI) contrast agents .

Synthesis of Intermediate Compounds

“4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole” can act as an intermediate in the synthesis of more complex molecules. Its reactive sites make it suitable for further functionalization, leading to the creation of new compounds with potential pharmaceutical applications or as building blocks for larger molecular structures .

properties

IUPAC Name

4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrCl2NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHBTFDTRDVDID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381843
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole

CAS RN

287176-81-2
Record name 4-(bromomethyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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